molecular formula C16H17N3O5 B7682668 N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide

N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide

Cat. No.: B7682668
M. Wt: 331.32 g/mol
InChI Key: STKLLZGUOKEFOP-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide is a chemical compound with a complex structure that includes both aromatic and aliphatic components

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c1-23-13-6-3-2-5-12(13)8-10-17-15(20)11-24-14-7-4-9-18-16(14)19(21)22/h2-7,9H,8,10-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKLLZGUOKEFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)COC2=C(N=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide typically involves multiple steps. One common method includes the reaction of 2-methoxyphenyl ethylamine with 2-nitropyridine-3-ol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The methoxy group can be demethylated using boron tribromide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Boron tribromide in dichloromethane.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of the demethylated product.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and nitro groups. These interactions can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitrophenyl)oxyacetamide
  • N-[2-(2-methoxyphenyl)ethyl]-2-(3-nitropyridin-4-yl)oxyacetamide

Uniqueness

N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

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